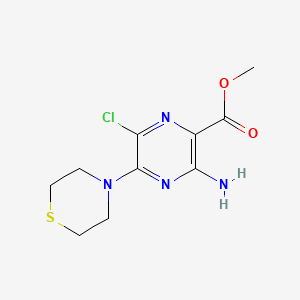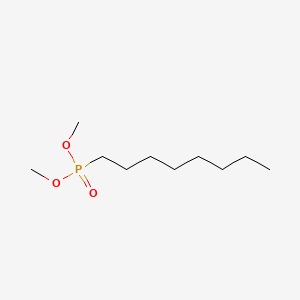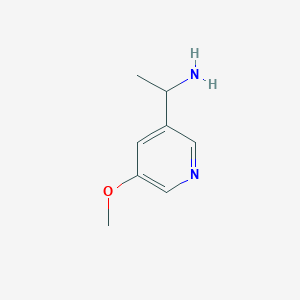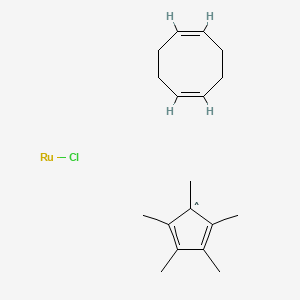
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a ruthenium-based organometallic compound. It is known for its role as a homogeneous catalyst in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . The compound’s structure includes a ruthenium center coordinated to a chloro ligand, a pentamethylcyclopentadienyl ligand, and a cyclooctadiene ligand .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be synthesized through the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with cyclooctadiene in the presence of a base . The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows laboratory-scale procedures with appropriate scaling. The key steps involve maintaining an inert atmosphere and using high-purity reagents to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) undergoes various types of reactions, including:
Cyclotrimerization: It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronates.
C-C Coupling: It facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: It catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Common Reagents and Conditions
Common reagents used in these reactions include alkynylboronates, propargyl alcohols, terminal alkynes, norbornenes, norbornadiene, and organic disulfides . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base or other catalytic systems .
Major Products
The major products formed from these reactions include arylboronates, cycloadducts, and vic-dithioethers .
Applications De Recherche Scientifique
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center to the substrates, facilitating their activation and subsequent reaction . The pentamethylcyclopentadienyl and cyclooctadiene ligands stabilize the ruthenium center and enhance its reactivity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation and cleavage of chemical bonds through coordination and electron transfer processes .
Comparaison Avec Des Composés Similaires
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be compared with other similar compounds, such as:
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different ligand environments and reactivity profiles.
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based catalyst with distinct reactivity and applications.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: A rhodium-based compound with similar catalytic properties but different metal center and ligand effects.
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is unique due to its specific ligand combination, which provides a balance of stability and reactivity, making it highly effective in various catalytic processes .
Propriétés
Formule moléculaire |
C18H27ClRu |
|---|---|
Poids moléculaire |
379.9 g/mol |
InChI |
InChI=1S/C10H15.C8H12.ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;;/h1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;; |
Clé InChI |
MQMQNIQJGNBEMG-ONEVTFJLSA-M |
SMILES isomérique |
CC1=C([C](C(=C1C)C)C)C.C1/C=C\CC/C=C\C1.Cl[Ru] |
SMILES canonique |
CC1=C([C](C(=C1C)C)C)C.C1CC=CCCC=C1.Cl[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



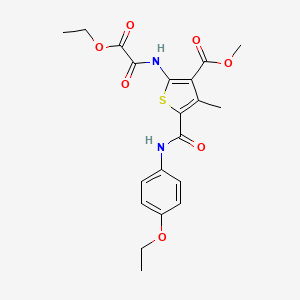
![1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)

![4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B15089408.png)
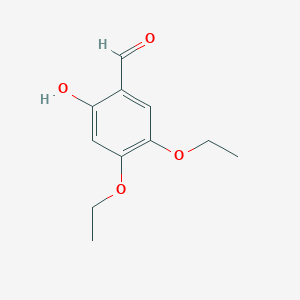
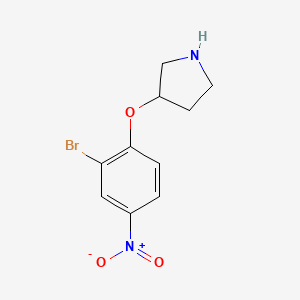
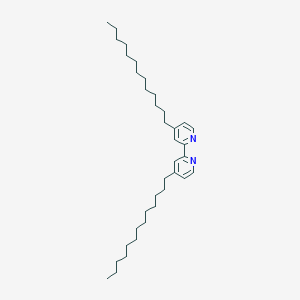
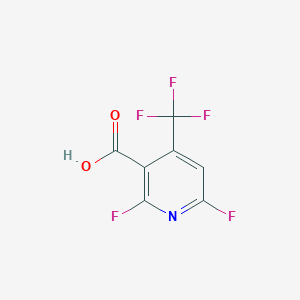
![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)
